tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Description
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS: 960294-14-8) is a spirocyclic amine derivative with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . It is a white solid with a purity typically ≥97% and serves as a critical pharmaceutical intermediate in drug discovery, particularly for kinase inhibitors and neuroactive compounds . The tert-butyloxycarbonyl (Boc) group enhances its stability during synthetic processes, making it a preferred protecting group in peptide synthesis and medicinal chemistry . Its storage conditions recommend room temperature, contrasting with structurally similar compounds that may require refrigeration .
Safety data indicate hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions like wearing protective gloves and eyewear .
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJBQZUAYJBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Findings:
Nitrogen Positioning :
- The 1,7-diaza configuration (target compound) exhibits distinct reactivity compared to 1,8-diaza (CAS 885279-92-5) and 2,8-diaza (CAS 1250994-14-9) isomers. For example, tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate requires stringent storage under inert gas at 2–8°C, unlike the room-temperature-stable 1,7-diaza analog .
- The 1,7-diaza isomer’s Boc group is more resistant to acidic cleavage due to steric shielding, a feature exploited in prodrug design .
Ester Group Modifications :
- Replacing the tert-butyl group with benzyl (e.g., benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, CAS 1086394-95-7) increases molecular weight (274.36 vs. 240.34 g/mol) and alters solubility. Benzyl derivatives are more lipophilic, favoring blood-brain barrier penetration in neuropharmaceuticals .
Salt Forms: The oxalate salt of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1187932-79-1) has a higher molecular weight (330.38 g/mol) and improved aqueous solubility, making it suitable for intravenous formulations .
Table 2: Pricing and Availability (as of April 2025)
| Compound Name | Supplier | Purity | Price (1g) | Delivery Time |
|---|---|---|---|---|
| This compound | CymitQuimica | 97% | €505.00 | 17 Apr 2025 |
| This compound | PharmaBlock | 95% | €1,006.00 | 22 May 2025 |
| Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate | Capot Chemical | 97% | €564.00 | 08 Apr 2025 |
Biological Activity
Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which features two nitrogen atoms within a bicyclic framework. This structural characteristic is believed to enhance its biological activity and potential therapeutic applications.
- Molecular Formula : C13H24N2O2
- Molecular Weight : Approximately 240.34 g/mol
- Structural Features : The spirocyclic nature allows for diverse chemical transformations, including nucleophilic substitutions and hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The compound's spirocyclic structure facilitates binding to active sites, potentially inhibiting enzymatic activities and disrupting cellular processes. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in tumor cell lines, outperforming established drugs like bleomycin in certain models . The three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is crucial for their efficacy as anticancer agents.
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The compound's structural features may contribute to its capacity to cross the blood-brain barrier, enhancing its therapeutic potential in treating cognitive disorders.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Similar diazaspiro compounds have demonstrated effectiveness against various fungal strains by inhibiting chitin synthase, a critical enzyme for fungal cell wall synthesis . This suggests that this compound could serve as a scaffold for developing new antifungal agents.
Case Studies and Research Findings
Q & A
Basic: What synthetic routes are commonly employed for tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate, and how are intermediates validated?
The compound is typically synthesized via multi-step protocols involving spirocyclic amine formation and Boc-protection. For example, intermediates like 4-(N-Boc-amino)cyclohexanone are used to construct the diazaspiro core through cyclization reactions . Validation relies on LCMS (e.g., m/z 450 [M+H2O]<sup>+</sup>) and HPLC retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) to confirm molecular weight and purity .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- LCMS : Used to verify molecular ions (e.g., m/z 1011 [M+H]<sup>+</sup> in Example 429) and detect hydration adducts .
- HPLC : Retention time consistency (e.g., 1.01 minutes under SQD-FA05 conditions) ensures batch reproducibility .
- NMR : Structural confirmation via sp<sup>3</sup>-hybridized carbons in the spirocyclic system and Boc-group signals.
Advanced: How can researchers optimize reaction yields for derivatives like 7-substituted diazaspiro analogs?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in spirocyclic amine alkylation .
- Catalysis : Palladium catalysts improve coupling efficiency in aryl/heteroaryl substitutions .
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions during Boc-protection .
Advanced: What stability challenges arise during storage, and how are they mitigated?
The compound is stable at 2–8°C under inert gas but degrades via Boc-group hydrolysis or spirocyclic ring opening under acidic/humid conditions . Mitigation strategies include:
- Desiccants : Use of molecular sieves in storage containers.
- Short-Term Use : Aliquot preparation to avoid repeated freeze-thaw cycles .
Advanced: How do researchers resolve contradictions in spectral data across synthetic batches?
Discrepancies in LCMS/m/z or HPLC retention times may arise from:
- Hydration Adducts : LCMS peaks like m/z 450 [M+H2O]<sup>+</sup> vs. theoretical m/z 432 [M+H]<sup>+</sup> require re-analysis under dry conditions .
- Enantiomeric Impurities : Chiral HPLC or NMR solvent screening (e.g., D2O vs. CDCl3) clarifies stereochemical inconsistencies .
Advanced: What role does this compound play in developing PARP-1 inhibitors?
It serves as a key intermediate for synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors targeting BRCA-deficient cells. Derivatives like tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate are functionalized with fluorophenyl or piperazinyl groups to enhance binding affinity .
Basic: What safety precautions are necessary during handling?
- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Fume hoods to prevent inhalation of decomposition products (e.g., CO, NOx) .
Advanced: How is computational modeling applied to predict the compound’s reactivity?
Density functional theory (DFT) calculates charge distribution on the spirocyclic nitrogen atoms, guiding electrophilic substitution sites. Molecular docking simulations predict interactions with PARP-1’s NAD<sup>+</sup> binding domain .
Basic: What are the compound’s solubility properties in common solvents?
It is sparingly soluble in water but dissolves in DCM, THF, and DMSO. Solubility profiles are critical for reaction solvent selection and crystallization .
Advanced: How do researchers address low yields in spirocyclic ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
